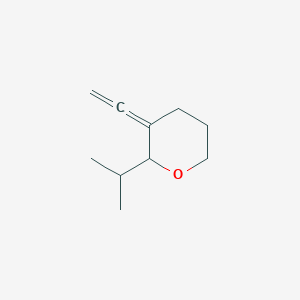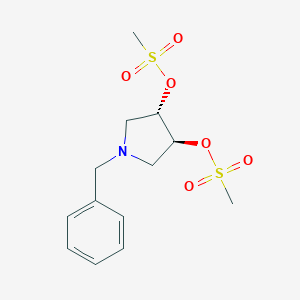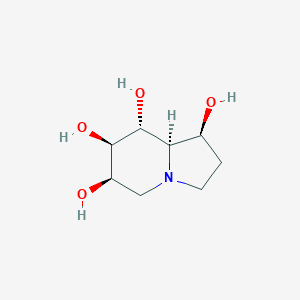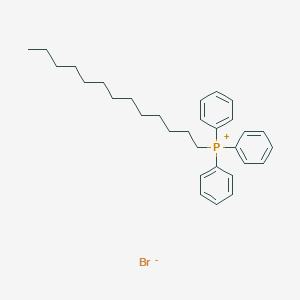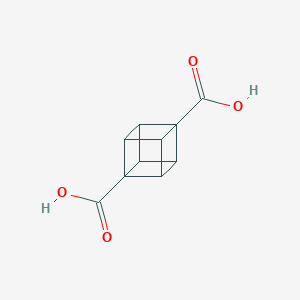
1,4-Cubanedicarboxylic acid
Overview
Description
]octane-1,4-dicarboxylic acid, is a unique organic compound characterized by its cubane structure. This compound is notable for its highly strained cubic framework, which imparts significant stability and rigidity. The molecular formula of 1,4-cubanedicarboxylic acid is C10H8O4, and it has a molecular weight of 192.17 g/mol .
Mechanism of Action
Target of Action
It’s known that this compound can undergo esterification with alkylsulfuric acids .
Mode of Action
1,4-Cubanedicarboxylic acid interacts with its targets through esterification with alkylsulfuric acids . Additionally, the acid and its ester derivatives are capable of undergoing fluorination with elemental fluorine . This suggests that the compound might be involved in reactions that lead to the formation of new compounds with potential biological activities.
Biochemical Pathways
The ability of the compound to undergo esterification and fluorination suggests that it may participate in various chemical reactions and potentially influence multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cubanedicarboxylic acid can be synthesized through various methods. One effective method involves the esterification of this compound with alkylsulfuric acids. This process yields derivatives of alkanols with different pKa values in high yields . Another method involves the use of cyclopentanone as a starting material, followed by a series of reactions to form the cubane core .
Industrial Production Methods: Industrial production of this compound typically involves scalable processes such as the preparation of dimethyl 1,4-cubanedicarboxylate. This method allows for the production of high-purity compounds on a large scale .
Chemical Reactions Analysis
1,4-Cubanedicarboxylic acid undergoes various chemical reactions, including:
Esterification: The compound can undergo esterification with alkylsulfuric acids to form ester derivatives.
Fluorination: The acid and its ester derivatives can be fluorinated using elemental fluorine.
Decarboxylative Ether Formation: This reaction involves the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes under flow conditions.
Common reagents used in these reactions include alkylsulfuric acids, elemental fluorine, and various catalysts for decarboxylative reactions. Major products formed from these reactions include ester derivatives, fluorinated cubanes, and alkoxy cubanes .
Scientific Research Applications
1,4-Cubanedicarboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,4-Cubanedicarboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has a similar rigid structure but differs in its bicyclic framework.
Benzocyclobutene: Another rigid compound, but with a different ring structure and reactivity.
1,3-Adamantanediacetic acid: This compound shares the adamantane core but has different functional groups and reactivity.
The uniqueness of this compound lies in its cubane core, which provides exceptional stability and rigidity, making it a valuable scaffold in various applications .
Properties
IUPAC Name |
cubane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298539 | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-66-5 | |
| Record name | 32846-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the structure of 1,4-Cubanedicarboxylic acid unique?
A1: this compound is derived from cubane, a hydrocarbon with a highly strained cubic structure. This strain arises from the carbon atoms adopting bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain influences the reactivity and properties of cubane derivatives, including this compound. []
Q2: How does the enthalpy of formation of this compound compare to similar molecules?
A2: Researchers meticulously determined the enthalpy of formation of this compound in both condensed and gas phases using a combination of calorimetry and computational methods. [] This data helps understand the stability and energetics of this unusual molecule. Furthermore, by comparing its enthalpy of formation to that of 1-adamantanecarboxylic acid, researchers can gain insight into the energetic consequences of incorporating functional groups onto strained cage structures. []
Q3: How does the structure of this compound influence its spectroscopic properties?
A3: High-resolution infrared spectroscopy studies revealed detailed information about the vibrational modes of cubane, the parent molecule of this compound. [, ] By analyzing the rotational structure of the observed infrared bands, researchers can gain insights into the molecule's symmetry and bond strengths. This information is invaluable for understanding the molecule's behavior in various chemical environments.
Q4: Can this compound be chemically modified, and what insights do these modifications offer?
A4: Yes, this compound can be modified. Researchers have synthesized various esters of this compound and investigated their molecular structures. [, , ] These studies provide insights into the reactivity of the carboxylic acid groups and the influence of different substituents on the overall molecular geometry. Additionally, the synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate highlights the possibility of introducing fluorine into the cubane framework. [] This opens avenues for exploring the impact of fluorine substitution on the properties of cubane derivatives.
Q5: Are there efficient synthetic routes to obtain this compound and its derivatives?
A5: Researchers have developed an efficient synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylates, key precursors to this compound. [] This synthetic advancement allows for greater accessibility to these compounds, paving the way for further exploration of their properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


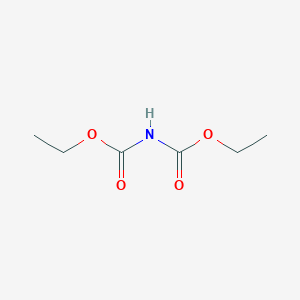
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
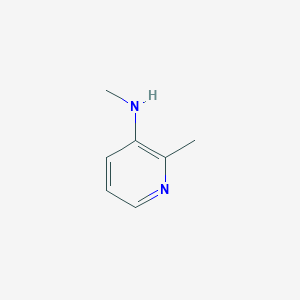
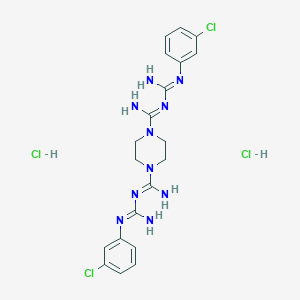
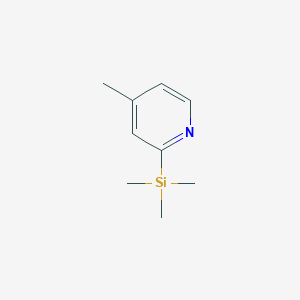
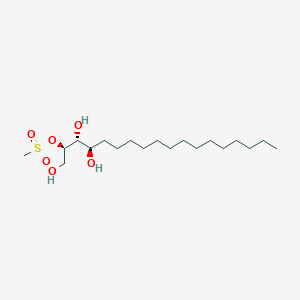
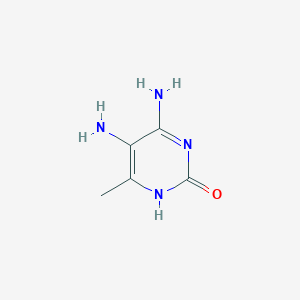

![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
![[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate](/img/structure/B28550.png)
